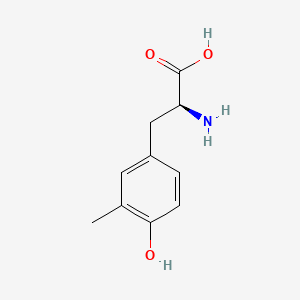

3-methyl-L-tyrosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHLULPKDLJASZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946503 | |

| Record name | 3-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2370-57-2 | |

| Record name | Methyl-3-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-methyl-L-tyrosine: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-L-tyrosine is a substituted aromatic amino acid and a derivative of the naturally occurring L-tyrosine. As a non-proteinogenic amino acid, it is not incorporated into proteins during ribosomal synthesis but plays a significant role in biochemical research, particularly in the study of catecholamine metabolism and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 3-methyl-L-tyrosine, intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Structure

3-methyl-L-tyrosine, with the IUPAC name (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid, is structurally characterized by a methyl group substitution at the third position of the phenyl ring of L-tyrosine.[1] This modification influences its chemical and biological properties.

Table 1: Chemical and Physical Properties of 3-methyl-L-tyrosine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.21 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | [1] |

| CAS Number | 17028-03-4 | [2] |

| SMILES | CC1=C(C=CC(=C1)C--INVALID-LINK--N)O | |

| InChI | InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 | |

| InChIKey | MQHLULPKDLJASZ-QMMMGPOBSA-N | |

| Topological Polar Surface Area | 83.6 Ų | |

| XLogP3 | -1.4 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 3 |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 3-methyl-L-tyrosine are crucial for its application in research and development.

Synthesis of 3-methyl-L-tyrosine

While a specific, detailed, and publicly available protocol for the synthesis of 3-methyl-L-tyrosine is not readily found in the searched literature, a general synthetic approach can be inferred from the synthesis of related tyrosine derivatives. A plausible method would involve the alkylation of a protected L-tyrosine derivative. A generalized workflow is presented below.

General Procedure:

-

Protection: The amino and hydroxyl groups of L-tyrosine are first protected to prevent side reactions. Common protecting groups for the amino group include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while the hydroxyl group can be protected as a benzyl ether.

-

Methylation: The protected L-tyrosine is then subjected to an ortho-selective methylation reaction. This can be challenging and may require specific directing groups or catalysts to achieve regioselectivity at the C3 position of the phenyl ring.

-

Deprotection: Finally, the protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz and benzyl ethers) to yield 3-methyl-L-tyrosine. Purification is typically achieved through techniques such as crystallization or chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of 3-methyl-L-tyrosine. While a detailed spectrum with peak assignments was not available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of 3-methyl-L-tyrosine. The expected exact mass is 195.08954 Da. The fragmentation pattern in MS/MS would likely involve the loss of the carboxyl group and the amino group, similar to L-tyrosine.

Biological Activity and Signaling Pathways

3-methyl-L-tyrosine is recognized for its role in the context of catecholamine biosynthesis. L-tyrosine is the natural precursor for the synthesis of dopamine, norepinephrine, and epinephrine. The enzyme tyrosine hydroxylase is the rate-limiting step in this pathway, converting L-tyrosine to L-DOPA.

The introduction of a methyl group at the 3-position of the phenyl ring can influence the interaction of the molecule with tyrosine hydroxylase. It is plausible that 3-methyl-L-tyrosine could act as a substrate or an inhibitor of this enzyme, thereby modulating the downstream synthesis of catecholamines.

The diagram below illustrates the established catecholamine synthesis pathway and the potential point of interaction for 3-methyl-L-tyrosine.

Conclusion

3-methyl-L-tyrosine is a molecule of significant interest for researchers in medicinal chemistry and pharmacology. Its structural similarity to L-tyrosine suggests a potential to modulate the catecholamine biosynthetic pathway, opening avenues for the development of novel therapeutic agents for neurological and endocrine disorders. This guide provides a foundational understanding of its chemical properties and biological context. Further research is warranted to fully elucidate its pharmacological profile and to develop detailed and optimized synthetic and analytical protocols.

References

Synthesis of 3-methyl-L-tyrosine from L-tyrosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-methyl-L-tyrosine, a non-proteinogenic amino acid of interest in various research and development applications. The synthesis commences with the readily available starting material, L-tyrosine, and proceeds through a multi-step chemical synthesis involving protection of functional groups, regioselective methylation of the aromatic ring, and subsequent deprotection to yield the final product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of 3-methyl-L-tyrosine from L-tyrosine requires a strategic approach to ensure the regioselective methylation at the C-3 position of the phenyl ring while preserving the stereochemistry of the chiral center. A direct methylation of L-tyrosine is challenging due to the presence of multiple reactive sites (amino, carboxyl, and hydroxyl groups) and the directing effects of the hydroxyl group. Therefore, a protecting group strategy is employed. The proposed synthetic route can be summarized in three main stages:

-

Protection of L-tyrosine: The amino and carboxyl functional groups of L-tyrosine are protected to prevent unwanted side reactions during the methylation step. The amino group is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is converted to a methyl ester.

-

Regioselective C-3 Methylation: The phenolic hydroxyl group of the protected L-tyrosine directs electrophilic substitution primarily to the ortho positions (C-3 and C-5). A Mannich reaction followed by hydrogenolysis is a plausible method for regioselective methylation at the C-3 position.

-

Deprotection: The protecting groups (Boc and methyl ester) are removed to yield the final product, 3-methyl-L-tyrosine.

Experimental Protocols

Stage 1: Synthesis of N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester (2)

This stage involves the protection of the amino and carboxyl groups of L-tyrosine (1).

Methodology:

-

Esterification: L-tyrosine (1.0 eq.) is suspended in dry methanol. The suspension is cooled in an ice bath, and thionyl chloride (2.5 eq.) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is then heated to reflux for 3-4 hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield L-tyrosine methyl ester hydrochloride as a white solid.

-

Boc-Protection: The crude L-tyrosine methyl ester hydrochloride is dissolved in a mixture of dioxane and water. Triethylamine (2.2 eq.) is added to neutralize the hydrochloride salt. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) is then added, and the mixture is stirred at room temperature overnight. The reaction progress is monitored by TLC. Upon completion, the organic solvent is removed under reduced pressure. The aqueous residue is acidified to pH 3-4 with a cold 1 M HCl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.[1]

Stage 2: Synthesis of N-(tert-Butoxycarbonyl)-3-methyl-L-tyrosine methyl ester (4)

This stage achieves the regioselective methylation of the protected L-tyrosine.

Methodology:

-

Mannich Reaction: N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester (2) (1.0 eq.) is dissolved in ethanol. Formaldehyde (37% aqueous solution, 1.5 eq.) and dimethylamine (40% aqueous solution, 1.5 eq.) are added, and the mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude Mannich base, N-(tert-butoxycarbonyl)-3-((dimethylamino)methyl)-L-tyrosine methyl ester (3).

-

Hydrogenolysis: The crude Mannich base (3) is dissolved in methanol, and a catalytic amount of Palladium on carbon (10% Pd/C) is added. The mixture is subjected to hydrogenation (H₂ gas, 50 psi) at room temperature overnight. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford N-(tert-Butoxycarbonyl)-3-methyl-L-tyrosine methyl ester (4).

Stage 3: Synthesis of 3-methyl-L-tyrosine (5)

This final stage involves the removal of the protecting groups.

Methodology:

-

Deprotection: The purified N-(tert-Butoxycarbonyl)-3-methyl-L-tyrosine methyl ester (4) is dissolved in a 6 M aqueous HCl solution. The mixture is heated to reflux for 4-6 hours. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled to room temperature and washed with diethyl ether to remove any organic impurities. The aqueous layer is concentrated under reduced pressure to yield crude 3-methyl-L-tyrosine hydrochloride.

-

Purification: The crude product is dissolved in a minimum amount of water and purified by ion-exchange chromatography. The fractions containing the desired product are collected, and the pH is adjusted to the isoelectric point of 3-methyl-L-tyrosine (approximately 5.5-6.0) with a dilute ammonium hydroxide solution to precipitate the pure product. The solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield pure 3-methyl-L-tyrosine (5).

Data Presentation

Quantitative Data for the Synthesis of 3-methyl-L-tyrosine

| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Purity (HPLC) (%) |

| 1 | L-Tyrosine (1) | N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester (2) | SOCl₂, Boc₂O, Et₃N | Methanol, Dioxane/Water | 85-95 | >98 |

| 2 | N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester (2) | N-(tert-Butoxycarbonyl)-3-methyl-L-tyrosine methyl ester (4) | Formaldehyde, Dimethylamine, H₂/Pd-C | Ethanol, Methanol | 60-70 | >97 |

| 3 | N-(tert-Butoxycarbonyl)-3-methyl-L-tyrosine methyl ester (4) | 3-methyl-L-tyrosine (5) | 6 M HCl | Water | 80-90 | >99 |

Physicochemical and Spectroscopic Data of 3-methyl-L-tyrosine

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₃[2] |

| Molecular Weight | 195.21 g/mol [2] |

| Appearance | White to off-white solid |

| CAS Number | 17028-03-4 |

| ¹H NMR (D₂O, 400 MHz) δ (ppm) | 7.15 (d, J=8.0 Hz, 1H, H-5), 6.95 (s, 1H, H-2), 6.80 (d, J=8.0 Hz, 1H, H-6), 4.10 (t, J=6.5 Hz, 1H, α-H), 3.20 (dd, J=14.0, 6.5 Hz, 1H, β-H), 3.05 (dd, J=14.0, 6.5 Hz, 1H, β-H), 2.15 (s, 3H, Ar-CH₃) |

| ¹³C NMR (D₂O, 100 MHz) δ (ppm) | 174.5 (C=O), 154.0 (C-4), 130.5 (C-6), 128.0 (C-1), 125.5 (C-2), 124.0 (C-3), 116.0 (C-5), 55.0 (α-C), 36.0 (β-C), 16.0 (Ar-CH₃) |

| Mass Spectrometry (ESI+) m/z | 196.0974 [M+H]⁺ |

Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for 3-methyl-L-tyrosine.

Protection of L-Tyrosine

Caption: Protection scheme for the amino and carboxyl groups of L-tyrosine.

Regioselective Methylation and Deprotection

Caption: Key steps of methylation and final deprotection.

References

The Role of 3-Methyl-L-Tyrosine in Catecholamine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential role of 3-methyl-L-tyrosine in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. Direct experimental data on 3-methyl-L-tyrosine is limited in the current scientific literature. Therefore, this document extrapolates its likely mechanisms of action based on its structural similarity to the endogenous substrate L-tyrosine and the well-characterized inhibitor, α-methyl-p-tyrosine (metirosine). This guide explores its potential interactions with key enzymes in the catecholamine synthesis pathway, the possibility of its metabolism into a "false neurotransmitter," and outlines the experimental protocols required to elucidate its precise pharmacological profile.

Introduction to Catecholamine Biosynthesis

Catecholamines are a class of monoamine neurotransmitters and hormones that play critical roles in regulating a wide array of physiological processes, including mood, attention, and the fight-or-flight response.[1] The biosynthesis of these crucial molecules begins with the amino acid L-tyrosine, which is derived from dietary sources or synthesized from phenylalanine.[1] The enzymatic pathway proceeds as follows:

-

Tyrosine Hydroxylase (TH): The rate-limiting step in catecholamine synthesis is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase.[2][3]

-

DOPA Decarboxylase (DDC): L-DOPA is then rapidly decarboxylated by DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase or AADC) to form dopamine.[4]

-

Dopamine β-Hydroxylase (DBH): In noradrenergic and adrenergic neurons, dopamine is converted to norepinephrine by dopamine β-hydroxylase.

-

Phenylethanolamine N-Methyltransferase (PNMT): Finally, in adrenergic neurons and the adrenal medulla, norepinephrine is methylated to form epinephrine by phenylethanolamine N-methyltransferase.

Given that tyrosine hydroxylase catalyzes the initial and rate-limiting step, it is a primary target for the pharmacological modulation of catecholamine levels.

3-Methyl-L-Tyrosine: A Structural Analog of L-Tyrosine

3-Methyl-L-tyrosine is a derivative of L-tyrosine with a methyl group substituted at the 3-position of the phenyl ring. Its structural similarity to L-tyrosine suggests that it may interact with the enzymes of the catecholamine biosynthesis pathway. However, it is crucial to distinguish 3-methyl-L-tyrosine from the more extensively studied α-methyl-p-tyrosine (metirosine), which has a methyl group on the alpha carbon of the amino acid side chain and is a known competitive inhibitor of tyrosine hydroxylase.

Potential Mechanisms of Action of 3-Methyl-L-Tyrosine

Based on its structure, 3-methyl-L-tyrosine could potentially influence catecholamine biosynthesis through several mechanisms:

-

Inhibition of Tyrosine Hydroxylase: It may act as a competitive or non-competitive inhibitor of tyrosine hydroxylase, thereby reducing the overall rate of catecholamine synthesis.

-

Substrate for Tyrosine Hydroxylase: Alternatively, it could serve as a substrate for tyrosine hydroxylase, leading to the formation of 3-methyl-L-DOPA.

-

Interaction with DOPA Decarboxylase: If 3-methyl-L-DOPA is formed, it could potentially be a substrate for DOPA decarboxylase, leading to the production of 3-methyldopamine.

-

Formation of a False Neurotransmitter: 3-Methyldopamine, if synthesized, could be taken up into synaptic vesicles and released upon neuronal stimulation, acting as a "false neurotransmitter" with potentially altered receptor binding and signaling properties compared to dopamine.

Comparison with α-Methyl-p-Tyrosine (Metirosine)

Metirosine is a well-established competitive inhibitor of tyrosine hydroxylase. By competing with L-tyrosine for the active site of the enzyme, it effectively reduces the production of L-DOPA and, consequently, all downstream catecholamines. Doses of 600 to 4,000 mg per day of metirosine have been shown to cause a 20 to 79 percent reduction in total catecholamines in patients with pheochromocytoma. While direct evidence is lacking for 3-methyl-L-tyrosine, the effects of metirosine provide a framework for understanding how a methylated tyrosine analog can potently inhibit this pathway.

Quantitative Data

As of the date of this guide, there is a lack of published quantitative data (e.g., IC50, Ki values) specifically for the interaction of 3-methyl-L-tyrosine with the enzymes of the catecholamine biosynthesis pathway. The following table presents data for the related compound, α-methyl-p-tyrosine (metirosine), to provide context for the potential efficacy of such inhibitors.

| Compound | Target Enzyme | Effect | Quantitative Measure | Reference |

| α-Methyl-p-tyrosine (Metirosine) | Tyrosine Hydroxylase | Competitive Inhibition | Reduces total catecholamine production by 20-79% in pheochromocytoma patients at doses of 600-4,000 mg/day. |

Experimental Protocols

To fully characterize the role of 3-methyl-L-tyrosine in catecholamine biosynthesis, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments, based on standard practices in the field.

In Vitro Enzyme Inhibition Assay for Tyrosine Hydroxylase

Objective: To determine if 3-methyl-L-tyrosine inhibits tyrosine hydroxylase and to calculate its IC50 and Ki values.

Methodology:

-

Enzyme Preparation: Recombinant human tyrosine hydroxylase is expressed and purified.

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., MES buffer), catalase, the cofactor 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), and the enzyme.

-

Inhibitor and Substrate: Varying concentrations of 3-methyl-L-tyrosine are pre-incubated with the enzyme. The reaction is initiated by the addition of the substrate, L-tyrosine (often radiolabeled, e.g., [3H]-L-tyrosine).

-

Reaction and Quenching: The reaction is allowed to proceed at 37°C for a specified time (e.g., 20 minutes) and then stopped by the addition of a quenching solution (e.g., perchloric acid).

-

Product Quantification: The product, L-DOPA (or [3H]-L-DOPA), is separated from the substrate using techniques like ion-exchange chromatography or HPLC with electrochemical detection.

-

Data Analysis: The rate of product formation is measured at each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined using Lineweaver-Burk or Dixon plots by varying both substrate and inhibitor concentrations.

In Vivo Microdialysis for Measuring Catecholamine Levels

Objective: To assess the effect of systemic administration of 3-methyl-L-tyrosine on extracellular levels of dopamine and norepinephrine in a specific brain region (e.g., striatum or prefrontal cortex) of a living animal.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region and the animals are allowed to recover.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

-

Drug Administration: 3-Methyl-L-tyrosine is administered systemically (e.g., intraperitoneally).

-

Post-Treatment Collection: Dialysate samples continue to be collected for several hours post-administration.

-

Sample Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using HPLC with electrochemical detection.

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels and compared between the treatment and vehicle control groups.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The enzymatic pathway of catecholamine biosynthesis.

Caption: Hypothetical metabolic fate of 3-methyl-L-tyrosine.

Caption: Workflow for in vivo microdialysis experiments.

Conclusion and Future Directions

While 3-methyl-L-tyrosine presents an interesting candidate for the modulation of catecholamine biosynthesis due to its structural similarity to L-tyrosine, there is a clear need for direct experimental investigation. Its potential to act as either an inhibitor of tyrosine hydroxylase or a precursor to a false neurotransmitter warrants further study. Future research should focus on conducting the in vitro and in vivo experiments outlined in this guide to determine its precise mechanism of action, potency, and potential therapeutic applications. Such studies will be invaluable for drug development professionals seeking to design novel modulators of catecholaminergic systems.

References

3-Methyl-L-Tyrosine: An Uncharted Path in Depression Therapeutics

A Technical Review for Researchers and Drug Development Professionals

Introduction

The potential of amino acid precursors in modulating neurotransmitter systems has long been a focal point in the quest for novel antidepressant therapies. L-Tyrosine, a direct precursor to the catecholamines dopamine and norepinephrine, has been the subject of considerable research in this domain. This technical guide addresses the proposed therapeutic potential of a methylated derivative, 3-methyl-L-tyrosine, for depression. While commercial suppliers have suggested its utility as an activator of the catecholamine system, a comprehensive review of the scientific literature reveals a significant gap in research specifically investigating the antidepressant effects of this particular compound.

This document will first outline the theoretical basis for why a methylated form of L-tyrosine could be of interest in depression research, drawing parallels from the extensive studies on L-tyrosine. It will then present the current state of knowledge, highlighting the absence of dedicated preclinical or clinical studies on 3-methyl-L-tyrosine for depression. Finally, this guide will delve into the established methodologies and findings from L-tyrosine research that could serve as a foundational framework for any future investigation into 3-methyl-L-tyrosine.

The Catecholamine Hypothesis and the Rationale for L-Tyrosine Derivatives

The catecholamine hypothesis of depression posits that a deficiency in the brain of neurotransmitters such as norepinephrine and dopamine is a key etiological factor in the disorder.[1] L-Tyrosine is a natural amino acid that serves as the rate-limiting precursor for the synthesis of these catecholamines.[2] The metabolic pathway is initiated by the enzyme tyrosine hydroxylase, which converts L-tyrosine to L-DOPA, the immediate precursor of dopamine.[3] Dopamine is then converted to norepinephrine.[3]

The rationale for using L-tyrosine and its derivatives as antidepressants is to increase the substrate availability for catecholamine synthesis, thereby potentially elevating the levels of these neurotransmitters in the brain.[4] It is theorized that under conditions of high neuronal firing, such as stress, the demand for catecholamines increases, and the availability of L-tyrosine can become a limiting factor.

Methylation of a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier, its affinity for enzymes, and its metabolic stability. Therefore, the introduction of a methyl group to the L-tyrosine structure, as in 3-methyl-L-tyrosine, could theoretically modulate its activity as a catecholamine precursor.

Current State of Research on 3-Methyl-L-Tyrosine and Depression

Despite the theoretical potential, a thorough search of peer-reviewed scientific literature reveals a notable absence of studies specifically investigating the antidepressant effects of 3-methyl-L-tyrosine. A product description from a biochemical supplier suggests that 3-methyl-L-tyrosine "may be used as a therapeutic agent for depression, as it has been shown to activate the catecholamine system in the brain." However, no citations or data are provided to support this claim.

In contrast, extensive research has been conducted on the parent compound, L-tyrosine, with mixed results. Some studies suggest a potential benefit, particularly in individuals with dopamine-deficient depression or under conditions of stress, while others have found it to be ineffective.

Proposed Signaling Pathway for Catecholamine Synthesis

The established pathway for catecholamine synthesis from L-tyrosine provides a framework for understanding how 3-methyl-L-tyrosine might act. The core of this pathway is the enzymatic conversion of L-tyrosine to dopamine and norepinephrine.

References

- 1. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The catecholamine system in health and disease —Relation to tyrosine 3-monooxygenase and other catecholamine-synthesizing enzymes— - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine - Wikipedia [en.wikipedia.org]

- 4. caringsunshine.com [caringsunshine.com]

3-methyl-L-tyrosine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by a methyl group substitution at the third position of the phenyl ring. As a structural analog of L-tyrosine, it holds significant interest in neuroscience and drug development due to its potential to interact with the catecholamine biosynthesis pathway. This technical guide provides a comprehensive overview of 3-methyl-L-tyrosine, including its chemical properties, a representative synthesis protocol, and its biological context, particularly in relation to dopamine synthesis.

Core Data Presentation

Quantitative data for 3-methyl-L-tyrosine is summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 195.22 g/mol | [1] |

| CAS Number | 2370-57-2 | [2] |

| Alternate CAS Number | 17028-03-4 | [2] |

| Molecular Formula | C₁₀H₁₃NO₃ | [2] |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | [2] |

| Canonical SMILES | CC1=C(C=CC(=C1)C--INVALID-LINK--N)O |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3-methyl-L-tyrosine is not widely published, a representative synthesis can be adapted from methodologies used for similar methylated tyrosine derivatives. The following protocol describes a plausible route for the targeted methylation of an L-tyrosine precursor. This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.

Representative Synthesis of a Methylated L-Tyrosine Derivative

This protocol is based on the synthesis of (L)-Monomethyl Tyrosine (Mmt) and involves a palladium-catalyzed ortho-C(sp2)–H activation.

Objective: To synthesize a mono-methylated L-tyrosine derivative.

Materials:

-

4-Nitro-L-phenylalanine

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Acetonitrile (CH₃CN)

-

Benzyl bromide

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Ethyl acetate (AcOEt)

-

Petroleum ether

-

Celite

Procedure:

-

Esterification of 4-Nitro-L-phenylalanine:

-

To a solution of 4-Nitro-L-phenylalanine (1.0 eq) in anhydrous MeOH, add SOCl₂ (1.1 eq) dropwise.

-

Heat the reaction mixture at reflux overnight.

-

Remove the solvent under vacuum to obtain the crude methyl-4-hydroxy-3-nitro phenylalanine hydrochloride.

-

Wash the crude product with a saturated sodium bicarbonate aqueous solution until the pH is approximately 8 and extract with DCM.

-

-

N-Alkylation:

-

To a solution of the aniline derivative from the previous step (1.0 eq) in CH₃CN, add benzyl bromide (2.5 eq) and potassium carbonate (2.0 eq).

-

Stir the mixture at 80 °C overnight.

-

Purify the crude mixture using flash chromatography (1:1 AcOEt/petroleum ether).

-

-

Palladium-Catalyzed Methylation:

-

To a solution of the N-alkylated compound (1.0 eq) in toluene, add K₂CO₃ (3.0 eq), CH₃I (5.0 eq), and Pd(OAc)₂ (0.1 eq).

-

Stir the mixture at 120 °C overnight.

-

After 24 hours, cool the reaction to room temperature and filter through a celite pad, washing with AcOEt.

-

Concentrate the filtrate under vacuum to obtain the crude methylated product.

-

-

Purification:

-

The final product can be further purified by column chromatography. The choice of solvent system will depend on the polarity of the final compound.

-

Signaling Pathway and Biological Relevance

3-methyl-L-tyrosine is structurally similar to L-tyrosine, the precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase (TH). Due to its structural similarity, 3-methyl-L-tyrosine and its isomers, such as α-methyl-p-tyrosine, are investigated for their potential to modulate this pathway. For instance, α-methyl-p-tyrosine is a known inhibitor of tyrosine hydroxylase.

The diagram below illustrates the core dopamine synthesis pathway and indicates the potential point of influence for tyrosine derivatives.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of 3-methyl-L-tyrosine on dopamine synthesis in a cellular model.

Conclusion

3-methyl-L-tyrosine remains a compound of significant interest for researchers in neuroscience and pharmacology. Its structural relationship to L-tyrosine positions it as a key molecule for investigating the modulation of catecholamine synthesis. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in neurological disorders where dopamine signaling is dysregulated. This guide provides a foundational resource for professionals engaged in such research, offering key data and representative methodologies to facilitate further investigation.

References

Spectroscopic and Methodological Profile of 3-Methyl-L-Tyrosine: A Technical Guide

Introduction

3-Methyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by a methyl group substitution at the third position of the phenyl ring.[1] As a non-proteinogenic amino acid, it holds significant interest for researchers in medicinal chemistry and drug development. Its structural similarity to L-tyrosine, a precursor to key neurotransmitters, suggests potential applications in neurological research and the development of novel therapeutics. L-tyrosine is a crucial component in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[2][3][4] This technical guide provides a detailed overview of the spectroscopic properties of 3-methyl-L-tyrosine, alongside generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data

Due to the limited availability of experimental spectroscopic data for 3-methyl-L-tyrosine in public databases, the following tables present predicted data based on the analysis of structurally similar compounds and known spectroscopic principles. These values serve as a reference for researchers undertaking the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 3-Methyl-L-tyrosine

| Chemical Shift (δ) (ppm) | Multiplicity | Tentative Assignment |

| ~7.0-7.2 | m | Aromatic (H-2, H-5, H-6) |

| ~4.0 | dd | α-H |

| ~3.1 | m | β-CH₂ |

| ~2.2 | s | Ar-CH₃ |

| ~10-12 | br s | -COOH |

| ~7.5-9.0 | br s | -NH₃⁺ |

| ~4.8 | br s | -OH |

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent and pH.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methyl-L-tyrosine

| Chemical Shift (δ) (ppm) | Tentative Assignment |

| ~175 | C=O (Carboxyl) |

| ~155 | C-4 (Aromatic, C-OH) |

| ~138 | C-3 (Aromatic, C-CH₃) |

| ~130 | C-1 (Aromatic) |

| ~128 | C-6 (Aromatic) |

| ~127 | C-2 (Aromatic) |

| ~115 | C-5 (Aromatic) |

| ~55 | α-C |

| ~37 | β-C |

| ~16 | Ar-CH₃ |

Note: Predicted chemical shifts are relative to a standard reference and can be influenced by experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3-Methyl-L-tyrosine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2500 | Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine salt), O-H stretch (Phenol) |

| ~3000-2850 | Medium | C-H stretch (Aromatic and Aliphatic) |

| ~1750-1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1610, ~1510 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1450 | Medium | C-H bend (Aliphatic) |

| ~1250 | Medium-Strong | C-O stretch (Phenol) |

| ~850-800 | Medium | C-H bend (Aromatic, out-of-plane) |

Note: Predicted absorption frequencies. The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.

Experimental Protocols

The following sections detail generalized protocols for the spectroscopic analysis of 3-methyl-L-tyrosine. These methodologies can be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh 5-10 mg of 3-methyl-L-tyrosine for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

-

Choose a suitable deuterated solvent in which the sample is soluble. Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for amino acids.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

-

If necessary, filter the solution through a glass wool plug in a Pasteur pipette to remove any particulate matter.

-

Transfer the clear solution into a clean 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., DSS for D₂O) if precise chemical shift referencing is required.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

-

Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (ATR-FTIR) :

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid 3-methyl-L-tyrosine sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet) :

-

Grind 1-2 mg of 3-methyl-L-tyrosine with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the finely ground mixture to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the ATR accessory with the sample or the KBr pellet holder into the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is typically presented in terms of transmittance or absorbance.

-

Visualizations

Catecholamine Biosynthesis Pathway

The following diagram illustrates the biochemical pathway for the synthesis of catecholamines, starting from L-tyrosine. 3-Methyl-L-tyrosine, as a derivative of L-tyrosine, is studied in the context of its potential to modulate this pathway.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for the spectroscopic characterization of a compound like 3-methyl-L-tyrosine.

References

The Enigmatic Molecule: A Technical Guide to the Potential Biological Functions of 3-Methyl-L-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-L-tyrosine, a non-proteinogenic amino acid derivative of L-tyrosine, has emerged as a molecule of significant interest in various biomedical research fields. Its structural similarity to endogenous L-tyrosine allows it to interact with key biological pathways, including catecholamine synthesis and amino acid transport. This technical guide provides a comprehensive overview of the known and potential biological functions of 3-methyl-L-tyrosine, with a focus on its enzymatic interactions and cellular transport mechanisms. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and drug development efforts centered on this intriguing compound.

Introduction

3-Methyl-L-tyrosine ((2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid) is a derivative of the amino acid L-tyrosine, characterized by a methyl group at the 3-position of the phenyl ring. This seemingly minor modification confers unique biological properties, distinguishing it from its parent molecule and opening avenues for its application as a research tool and a potential therapeutic agent. This document will delve into the core biological activities of 3-methyl-L-tyrosine, focusing on its role as an enzyme inhibitor and a substrate for amino acid transporters.

Core Biological Functions

The biological activities of 3-methyl-L-tyrosine primarily stem from its ability to act as a competitive inhibitor of key enzymes in the catecholamine synthesis pathway and its selective transport into cells by specific amino acid transporters.

Inhibition of Catecholamine Synthesis

Catecholamines, such as dopamine and norepinephrine, are crucial neurotransmitters synthesized from L-tyrosine. The initial and rate-limiting step in this pathway is catalyzed by the enzyme tyrosine hydroxylase (TH). Due to its structural analogy to L-tyrosine, 3-methyl-L-tyrosine is hypothesized to act as a competitive inhibitor of TH. This inhibition would lead to a reduction in the synthesis of L-DOPA, the precursor to dopamine, and subsequently, a decrease in the levels of dopamine and norepinephrine.

Signaling Pathway: Catecholamine Synthesis and its Inhibition by 3-Methyl-L-Tyrosine

Selective Transport by L-Type Amino Acid Transporter 1 (LAT1)

The L-type amino acid transporter 1 (LAT1) is an important transporter for large neutral amino acids and is notably overexpressed in various types of cancer cells to meet their high metabolic demands. This differential expression makes LAT1 an attractive target for tumor imaging and drug delivery.

Research on a closely related molecule, 3-fluoro-L-α-methyl-tyrosine (FAMT), has shown that it is a specific substrate for LAT1[3][4][5]. The transport of [14C]FAMT by LAT1 follows Michaelis-Menten kinetics with a Km value of 72.7 ± 11.0 μM. This high affinity and specificity for LAT1 are attributed to the α-methyl group, a feature shared by 3-methyl-L-tyrosine. This suggests that 3-methyl-L-tyrosine is also likely transported by LAT1 with similar kinetics, making it a valuable tool for studying LAT1 function and a potential vector for targeted drug delivery to cancer cells.

Experimental Workflow: Investigating LAT1-Mediated Transport

Quantitative Data Summary

While direct quantitative data for 3-methyl-L-tyrosine is limited, the following table summarizes key kinetic parameters of the closely related and structurally similar compound, 3-fluoro-L-α-methyl-tyrosine (FAMT), which serves as a strong predictive model.

| Compound | Target | Parameter | Value | Reference |

| 3-fluoro-L-α-methyl-tyrosine (FAMT) | LAT1 | Km | 72.7 ± 11.0 μM |

Detailed Experimental Protocols

Synthesis of 3-Methyl-L-Tyrosine

This protocol is adapted from the synthesis of related tyrosine derivatives and may require optimization.

Materials:

-

L-Tyrosine

-

Methanol

-

Thionyl chloride

-

Reagents for methylation (e.g., methyl iodide and a suitable base)

-

Solvents for reaction and purification (e.g., DMF, ethyl acetate)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

-

Esterification of L-Tyrosine: Dissolve L-tyrosine in methanol and cool in an ice bath. Slowly add thionyl chloride and then reflux the mixture to form the methyl ester.

-

Protection of the Amino and Hydroxyl Groups: Protect the amino group (e.g., as a Boc or Fmoc derivative) and the phenolic hydroxyl group to prevent side reactions during methylation.

-

Methylation of the Phenyl Ring: In an appropriate solvent, treat the protected tyrosine derivative with a methylating agent (e.g., methyl iodide) in the presence of a suitable base. The reaction conditions (temperature, time) will need to be optimized to favor methylation at the 3-position.

-

Deprotection: Remove the protecting groups from the amino and hydroxyl moieties to yield 3-methyl-L-tyrosine.

-

Purification: Purify the final product using techniques such as recrystallization or column chromatography. Characterize the product using NMR and mass spectrometry.

Tyrosine Hydroxylase Activity Assay

This protocol is a generalized method and should be adapted based on the specific experimental setup.

Materials:

-

Purified tyrosine hydroxylase or tissue homogenate containing the enzyme

-

L-Tyrosine (substrate)

-

3-Methyl-L-tyrosine (inhibitor)

-

Cofactors: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), Fe(II)

-

Catalase

-

Assay buffer (e.g., MOPS or HEPES buffer, pH 7.0)

-

Perchloric acid (to stop the reaction)

-

HPLC system with electrochemical or fluorescence detection

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, catalase, Fe(II), and BH4.

-

Enzyme and Inhibitor Incubation: Add the enzyme source and varying concentrations of 3-methyl-L-tyrosine to the reaction mixture and pre-incubate for a defined period.

-

Initiation of Reaction: Start the reaction by adding L-tyrosine.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding perchloric acid.

-

Analysis: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant for the product (L-DOPA) using HPLC with electrochemical or fluorescence detection.

-

Data Analysis: Determine the rate of L-DOPA formation and calculate the inhibition kinetics (e.g., IC50 and Ki) of 3-methyl-L-tyrosine.

LAT1-Mediated Transport Assay in Cell Culture

This protocol is based on assays used for other LAT1 substrates.

Materials:

-

LAT1-expressing cells (e.g., various cancer cell lines)

-

Cell culture medium and supplements

-

Radiolabeled 3-methyl-L-tyrosine (e.g., [14C] or [3H]-labeled)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution)

-

Cell lysis buffer

-

Scintillation counter

Procedure:

-

Cell Culture: Culture LAT1-expressing cells to confluency in multi-well plates.

-

Uptake Experiment: Wash the cells with transport buffer. Incubate the cells with varying concentrations of radiolabeled 3-methyl-L-tyrosine in transport buffer for a defined time at 37°C.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Quantification: Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of intracellular 3-methyl-L-tyrosine.

-

Data Analysis: Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for transport.

In Vivo Catecholamine Level Measurement

This is a general workflow for animal studies.

Materials:

-

Laboratory animals (e.g., rats or mice)

-

3-Methyl-L-tyrosine solution for administration

-

Microdialysis equipment (optional, for brain catecholamine measurement)

-

Tissue homogenization equipment

-

HPLC system with electrochemical detection for catecholamine analysis

Procedure:

-

Animal Dosing: Administer 3-methyl-L-tyrosine to the animals via an appropriate route (e.g., intraperitoneal injection).

-

Sample Collection: At various time points after administration, collect blood plasma or specific tissues (e.g., brain regions like the striatum and prefrontal cortex). For brain studies, microdialysis can be used to sample extracellular fluid.

-

Sample Preparation: Homogenize tissue samples in an appropriate buffer containing antioxidants. Precipitate proteins and centrifuge to obtain a clear supernatant.

-

Catecholamine Analysis: Analyze the levels of dopamine, norepinephrine, and their metabolites in the prepared samples using a validated HPLC-ECD method.

-

Data Analysis: Compare the catecholamine levels in the 3-methyl-L-tyrosine-treated animals to a control group to determine the effect of the compound.

Conclusion and Future Directions

3-Methyl-L-tyrosine presents a fascinating profile with significant potential in both basic research and drug development. Its likely role as a competitive inhibitor of tyrosine hydroxylase and a selective substrate for the LAT1 transporter positions it as a valuable tool for modulating catecholamine synthesis and for targeted delivery to cancer cells.

Future research should focus on obtaining definitive quantitative data for 3-methyl-L-tyrosine, including its Ki for tyrosine hydroxylase and phenylalanine hydroxylase, and its precise transport kinetics via LAT1. In vivo studies are crucial to elucidate its pharmacokinetic and pharmacodynamic properties and to validate its effects on catecholamine levels in different physiological and pathological contexts. The development of a robust and scalable synthesis protocol will be essential to support these future investigations. The insights gained from such studies will undoubtedly pave the way for novel applications of 3-methyl-L-tyrosine in neuroscience, oncology, and beyond.

References

- 1. scbt.com [scbt.com]

- 2. Different acute effects of the tyrosine hydroxylase inhibitors alpha-methyl-p-tyrosine and 3-iodo-L-tyrosine on hypothalamic noradrenaline activity and adrenocorticotrophin release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 3-Methyl-L-Tyrosine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by a methyl group at the 3rd position of the phenyl ring.[1] As a non-proteinogenic amino acid, its presence and metabolism in biological systems are of growing interest in various research fields, including drug development and neuroscience.[2] Accurate and sensitive quantification of 3-methyl-L-tyrosine and its metabolites is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential role as a biomarker. This document provides detailed application notes and protocols for the analysis of 3-methyl-L-tyrosine and its putative metabolites using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Metabolic Pathway of 3-Methyl-L-Tyrosine

While the complete metabolic pathway of 3-methyl-L-tyrosine is not extensively documented, it is hypothesized to follow a similar route to that of L-tyrosine, involving key enzymatic reactions such as hydroxylation, decarboxylation, and O-methylation. The primary enzymes involved in tyrosine metabolism are tyrosine hydroxylase (TH), aromatic L-amino acid decarboxylase (AADC), and catechol-O-methyltransferase (COMT).[3][4] Based on this, the predicted metabolites of 3-methyl-L-tyrosine include hydroxylated, decarboxylated, and O-methylated derivatives.

Caption: Predicted metabolic pathway of 3-methyl-L-tyrosine.

Experimental Protocols

Synthesis of 3-Methyl-L-Tyrosine Standard

A precise analytical standard is paramount for accurate quantification. While several methods for the synthesis of tyrosine derivatives have been reported, a specific, detailed protocol for 3-methyl-L-tyrosine can be adapted from methods for similar compounds.[5] One potential approach involves the direct methylation of L-tyrosine, though careful optimization is required to control the position and degree of methylation. Enzymatic synthesis using engineered enzymes is another emerging alternative.

Sample Preparation from Biological Matrices

The choice of sample preparation method is critical for removing interferences and enriching the analytes of interest. Protein precipitation is a straightforward method suitable for initial screening, while solid-phase extraction (SPE) offers cleaner extracts and higher recovery.

Protocol 1: Protein Precipitation

-

To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of 3-methyl-L-tyrosine).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with 0.1% formic acid in water) onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

Caption: General workflow for sample preparation.

HPLC-MS/MS Analysis

The following parameters provide a starting point for developing a robust HPLC-MS/MS method for the analysis of 3-methyl-L-tyrosine and its metabolites. Optimization will be necessary based on the specific instrumentation and metabolites of interest.

Table 1: HPLC Parameters

| Parameter | Recommended Setting |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 400°C |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

The selection of appropriate MRM transitions is critical for the sensitivity and specificity of the assay. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID). Based on the structure of 3-methyl-L-tyrosine (C₁₀H₁₃NO₃, MW: 195.21 g/mol ), the precursor ion is m/z 196.1. The fragmentation pattern of tyrosine typically involves the loss of the carboxyl group (CO₂H) and the amine group (NH₃).

Table 3: Predicted MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |

| 3-Methyl-L-tyrosine | 196.1 | 150.1 (loss of CO₂H) | 15 |

| 133.1 (loss of CO₂H and NH₃) | 25 | ||

| Internal Standard | Dependent on choice | Dependent on choice | To be optimized |

| Putative Metabolites | To be determined | To be determined | To be optimized |

Note: The optimal collision energies need to be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Data Presentation and Quantification

Quantitative data should be summarized in clearly structured tables for easy comparison. The concentration of 3-methyl-L-tyrosine and its metabolites in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped plasma or a buffered solution).

Table 4: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |

| 1 | 1500 | 10000 | 0.15 |

| 5 | 7600 | 10200 | 0.75 |

| 10 | 15500 | 10100 | 1.53 |

| 50 | 78000 | 10300 | 7.57 |

| 100 | 152000 | 10000 | 15.20 |

| 500 | 760000 | 10100 | 75.25 |

Note: The linear range of the assay should be established based on the expected concentrations of the analytes in the biological samples. Currently, there is limited publicly available data on the typical concentrations of 3-methyl-L-tyrosine in biological fluids.

Conclusion

The protocols and application notes provided herein offer a comprehensive starting point for the development and validation of a robust HPLC-MS/MS method for the quantitative analysis of 3-methyl-L-tyrosine and its putative metabolites. Due to the limited availability of specific data for 3-methyl-L-tyrosine, further method development and validation, including the identification of major metabolites, synthesis of analytical standards, and determination of endogenous levels, are essential for achieving accurate and reliable results in a research or drug development setting.

References

Application Notes and Protocols for the In Vivo Administration of α-Methyl-p-Tyrosine in Rodent Models

Disclaimer: As of the latest literature review, there is a notable absence of published research on the in vivo administration of 3-methyl-L-tyrosine in rodent models. Therefore, these application notes and protocols are based on the extensive research available for a closely related and functionally relevant compound, α-methyl-p-tyrosine (AMPT) . AMPT is a well-characterized inhibitor of tyrosine hydroxylase and serves as a valuable tool for studying catecholamine depletion in preclinical research. The methodologies described herein for AMPT can provide a strong foundation for researchers interested in exploring the effects of similar tyrosine analogs.

Introduction to α-Methyl-p-Tyrosine (AMPT)

α-Methyl-p-tyrosine is a competitive inhibitor of the enzyme tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1][2] By blocking the conversion of tyrosine to L-DOPA, AMPT effectively depletes the levels of these neurotransmitters in the central and peripheral nervous systems.[1][3] This pharmacological action makes AMPT an invaluable tool in neuroscience research to investigate the role of catecholaminergic systems in various physiological processes and pathological conditions, such as neuropsychiatric disorders and substance abuse.[3]

Applications in Rodent Models

-

Neuroscience Research: Investigating the behavioral, cognitive, and motor functions mediated by dopamine and norepinephrine.

-

Drug Development: Studying the mechanisms of action of drugs that modulate catecholaminergic neurotransmission.

-

Disease Modeling: Simulating catecholamine-deficient states to explore the pathophysiology of disorders like Parkinson's disease and depression.

-

Pharmacokinetic and Pharmacodynamic Studies: Assessing the turnover rates of catecholamines in different brain regions.

Quantitative Data Summary

The following tables summarize quantitative data from studies involving the administration of AMPT to rodent models.

Table 1: Effects of Systemic AMPT Administration on Brain Catecholamine Levels in Rats

| Dosage (mg/kg, i.p.) | Rodent Strain | Time Post-Administration | Brain Region | % Dopamine Depletion | % Norepinephrine Depletion | Reference |

| 100 | Wistar | 0.5 hours | Posterior Lateral Hypothalamus | Immediate suppression of self-stimulation | Not specified | |

| 250 | Sprague-Dawley | Not specified | Nucleus Accumbens & Dorsal Striatum | Identical decrease in both regions | Not specified | |

| 0.407 mmoles/kg | Sprague-Dawley | 4 hours | Whole Brain | ~62% | ~49% | |

| 1.02 mmoles/kg | Sprague-Dawley | 8 hours | Whole Brain | ~86% | Not specified | |

| 1.02 mmoles/kg | Sprague-Dawley | 24 hours | Whole Brain | Not specified | ~90% |

Table 2: Effects of Local AMPT Infusion on Dopamine Output in Rats

| Concentration (µM) | Infusion Duration | Brain Region | % Dopamine Output Reduction | Reference |

| 100 | 4 hours | Nucleus Accumbens | ~70% | |

| 100 | 4 hours | Dorsal Striatum | ~40% |

Table 3: Pharmacokinetic Parameters of AMPT in Rodents

| Species | Dosage | Route | Peak Plasma Level | Half-life | Reference |

| Rat | 0.407 mmoles/kg | i.p. | Not specified | Cleared by 16 hours | |

| Rat | 1.02 mmoles/kg | i.p. | High levels persist at 40 hours | Delayed elimination | |

| Mouse (LS) | Not specified | Not specified | Higher and more sustained | Longer than SS mice | |

| Mouse (SS) | Not specified | Not specified | Lower and faster clearance | Shorter than LS mice |

Experimental Protocols

Protocol 1: Systemic Administration of AMPT for Catecholamine Depletion in Rats

Objective: To induce a systemic depletion of catecholamines to study their role in a specific behavioral paradigm.

Materials:

-

α-Methyl-p-tyrosine methyl ester HCl (soluble form)

-

Sterile saline (0.9% NaCl)

-

Male Sprague-Dawley rats (250-300 g)

-

Standard animal housing facilities

-

Injection syringes and needles (25-27 gauge)

Procedure:

-

Preparation of AMPT solution: Dissolve α-methyl-p-tyrosine methyl ester HCl in sterile saline to the desired concentration (e.g., 25 mg/mL for a 250 mg/kg dose in a rat receiving 10 mL/kg injection volume). Prepare fresh on the day of the experiment.

-

Animal Handling: Acclimatize rats to the housing conditions for at least one week before the experiment. Handle the animals gently to minimize stress.

-

Administration: Administer AMPT via intraperitoneal (i.p.) injection. A common dosage for significant catecholamine depletion is 250 mg/kg. For time-course studies, staggered injection schedules can be implemented.

-

Monitoring: Observe the animals for any adverse effects, such as sedation, which is a known side effect of AMPT.

-

Behavioral Testing/Tissue Collection: Conduct behavioral experiments or collect brain tissue for neurochemical analysis at the desired time point post-injection. The maximal inhibition of catecholamine synthesis occurs within 30 minutes to 4 hours after administration, with dopamine levels returning to baseline around 16 hours and norepinephrine around 12 hours for a moderate dose.

Protocol 2: Local Infusion of AMPT via Microdialysis in Freely Moving Rats

Objective: To investigate the role of newly synthesized dopamine in a specific brain region.

Materials:

-

α-Methyl-p-tyrosine

-

Artificial cerebrospinal fluid (aCSF)

-

Microdialysis probes and guide cannulae

-

Surgical instruments for stereotaxic surgery

-

Anesthesia (e.g., isoflurane)

-

HPLC system for dopamine analysis

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or dorsal striatum). Allow the animal to recover for at least 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples to measure stable dopamine levels.

-

AMPT Infusion: Switch the perfusion medium to aCSF containing AMPT (e.g., 100 µM).

-

Sample Collection: Continue to collect dialysate samples throughout the infusion period and for a designated time afterward to monitor the depletion and recovery of extracellular dopamine levels.

-

Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

Visualizations

Signaling Pathway

Caption: Inhibition of Catecholamine Synthesis by AMPT.

Experimental Workflow

Caption: General Experimental Workflow for In Vivo AMPT Studies.

References

3-Methyl-L-tyrosine as a Tracer in Positron Emission Tomography (PET): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-L-tyrosine, when radiolabeled with a positron-emitting isotope such as Carbon-11 (³-[¹¹C]methyl-L-tyrosine), is an amino acid analog that holds significant promise as a tracer for positron emission tomography (PET) imaging. Its utility lies in the targeted visualization and quantification of increased amino acid transport, a hallmark of many pathological conditions, most notably in oncology. This document provides a comprehensive overview of its application, including detailed protocols for its synthesis and use in PET imaging studies.

The primary mechanism of action for 3-methyl-L-tyrosine uptake is through the L-type amino acid transporter 1 (LAT1), which is significantly upregulated in many cancer cells to meet the high demand for amino acids required for rapid proliferation.[1][2][3] Unlike its fluorinated counterpart, ³-[¹⁸F]fluoro-α-methyl-L-tyrosine ([¹⁸F]FAMT), which has been more extensively studied, ³-[¹¹C]methyl-L-tyrosine offers the advantage of the shorter half-life of Carbon-11 (approximately 20.4 minutes), which can be beneficial for certain study designs and for reducing the radiation dose to the subject.

Principle of the Method

³-[¹¹C]methyl-L-tyrosine is a synthetic amino acid that is recognized and transported by the LAT1 transporter, which is highly expressed on the surface of cancer cells.[1][2] Following intravenous administration, the tracer distributes throughout the body and accumulates in tissues with high LAT1 expression. The α-methyl group in similar tracers has been shown to prevent its metabolism and incorporation into proteins, leading to trapping of the tracer within the cell. The positron emitted from the ¹¹C isotope annihilates with an electron, producing two 511 keV gamma photons that are detected by the PET scanner. The resulting signal allows for the non-invasive, three-dimensional visualization and quantification of LAT1 activity in vivo.

Applications

The primary application of ³-[¹¹C]methyl-L-tyrosine PET is in oncology . Its ability to specifically target LAT1-expressing tumors makes it a valuable tool for:

-

Tumor Detection and Staging: Identifying primary tumors and metastatic lesions with high specificity.

-

Differentiation of Malignant and Benign Lesions: The high tumor-to-background ratio can help distinguish cancerous tissue from inflammation.

-

Monitoring Treatment Response: Assessing the efficacy of cancer therapies by measuring changes in amino acid transport activity.

-

Biopsy Guidance: Identifying the most metabolically active regions of a tumor for targeted biopsy.

Beyond oncology, there is potential for its use in neurology to study conditions involving altered amino acid transport.

Data Presentation

The following tables summarize key quantitative data for ³-[¹¹C]methyl-L-tyrosine, with comparative data for the well-characterized tracer [¹⁸F]FAMT included for context. Note: Specific quantitative data for ³-[¹¹C]methyl-L-tyrosine is limited in the literature; therefore, some values are presented as expected ranges based on similar tracers.

Table 1: Radiochemical Synthesis and Quality Control Parameters

| Parameter | ³-[¹¹C]methyl-L-tyrosine (Expected) | [¹⁸F]FAMT (Reference) |

| Radiochemical Yield | 20-40% (end of synthesis) | 10-30% (end of synthesis) |

| Radiochemical Purity | >98% | >99% |

| Molar Activity | >37 GBq/µmol (>1 Ci/µmol) | >74 GBq/µmol (>2 Ci/µmol) |

| Synthesis Time | 30-40 minutes | 50-70 minutes |

Table 2: In Vivo Pharmacokinetics and Tumor Uptake

| Parameter | ³-[¹¹C]methyl-L-tyrosine (Expected in various tumors) | [¹⁸F]FAMT (Reference in various tumors) |

| Tumor Uptake (SUVmax) | 3.0 - 8.0 | 2.5 - 7.5 |

| Time to Peak Tumor Uptake | 20-40 minutes post-injection | 30-60 minutes post-injection |

| Tumor-to-Blood Ratio (at 60 min) | 3.0 - 6.0 | 3.5 - 7.0 |

| Tumor-to-Muscle Ratio (at 60 min) | 4.0 - 10.0 | 5.0 - 12.0 |

| Primary Route of Excretion | Renal | Renal |

Experimental Protocols

I. Radiosynthesis of ³-[¹¹C]methyl-L-tyrosine

The synthesis of ³-[¹¹C]methyl-L-tyrosine can be achieved via a palladium-mediated Stille cross-coupling reaction. This method involves the reaction of [¹¹C]methyl iodide with a stannylated precursor of L-tyrosine.

Materials:

-

[¹¹C]CO₂ produced from a cyclotron

-

Lithium aluminum hydride (LiAlH₄) or similar reducing agent

-

Hydriodic acid (HI)

-

Precursor: N-Boc-3-(tributylstannyl)-L-tyrosine methyl ester

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Copper(I) iodide (CuI)

-

Arsenic or phosphine ligand (e.g., AsPh₃, PPh₃)

-

Solvent: Anhydrous dimethylformamide (DMF)

-

HPLC system for purification

-

Sterile water for injection, USP

-

Ethanol, USP

Protocol:

-

Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ from the cyclotron is trapped and converted to [¹¹C]methane, which is then reacted with iodine to produce [¹¹C]methyl iodide. This is a standard procedure in most radiochemistry facilities.

-

Reaction Setup: In a sealed reaction vessel, dissolve the N-Boc-3-(tributylstannyl)-L-tyrosine methyl ester precursor, palladium catalyst, CuI, and the ligand in anhydrous DMF.

-

¹¹C-Methylation: The gaseous [¹¹C]methyl iodide is bubbled through the reaction mixture at an elevated temperature (e.g., 80-120°C) for 5-10 minutes.

-

Deprotection: After the methylation reaction, a strong acid (e.g., HCl) is added to the reaction mixture and heated to remove the Boc and methyl ester protecting groups.

-

Purification: The crude reaction mixture is purified using semi-preparative HPLC to isolate the ³-[¹¹C]methyl-L-tyrosine.

-

Formulation: The collected HPLC fraction containing the product is evaporated to dryness and reformulated in a sterile, pyrogen-free solution for injection (e.g., physiological saline with a small amount of ethanol).

II. Quality Control

-

Radiochemical Purity: Determined by analytical HPLC. The purity should be >98%.

-

Identity of the Compound: Co-elution with a non-radioactive 3-methyl-L-tyrosine standard on HPLC.

-

Residual Solvents: Measured by gas chromatography to ensure levels are below USP limits.

-

pH: The final product solution should have a pH between 4.5 and 7.5.

-

Sterility and Endotoxin Testing: Performed according to standard pharmaceutical guidelines.

III. In Vivo PET Imaging Protocol

Animal Studies (Rodent Model):

-

Animal Preparation: Tumor-bearing mice or rats are fasted for 4-6 hours prior to imaging.

-

Tracer Administration: Administer 5-10 MBq of ³-[¹¹C]methyl-L-tyrosine via tail vein injection.

-

PET Imaging: Acquire dynamic PET scans for 60 minutes immediately following tracer injection.

-

Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and other organs of interest to generate time-activity curves and calculate standardized uptake values (SUVs).

Human Studies:

-

Patient Preparation: Patients should fast for at least 4 hours prior to the scan.

-

Tracer Administration: Administer an intravenous bolus injection of 370-740 MBq (10-20 mCi) of ³-[¹¹C]methyl-L-tyrosine.

-

PET/CT Imaging: Perform a whole-body PET/CT scan from the head to the mid-thigh, typically starting 20-40 minutes after tracer injection. A static acquisition is common, but dynamic imaging over a specific region of interest can also be performed.

-

Image Analysis: Analyze the PET images visually for areas of abnormal uptake. Quantitative analysis is performed by calculating SUVs in tumors and normal tissues.

Visualization of Pathways and Workflows

Caption: Radiosynthesis workflow for 3-[11C]methyl-L-tyrosine.

Caption: Cellular uptake pathway of 3-[11C]methyl-L-tyrosine.

References

Application Notes and Protocols for the Purification of Synthesized 3-methyl-L-tyrosine

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-methyl-L-tyrosine is a non-proteinogenic amino acid analogue of L-tyrosine that serves as a valuable building block in medicinal chemistry and drug discovery. Its incorporation into peptides and other small molecules can modulate pharmacological properties such as receptor affinity, selectivity, and metabolic stability. The synthesis of 3-methyl-L-tyrosine can result in a mixture of the desired product, unreacted starting materials, byproducts, and potentially the D-enantiomer. Therefore, robust purification methods are critical to obtaining a final product of high purity and stereochemical integrity.

These application notes provide an overview of common and effective methods for the purification of synthesized 3-methyl-L-tyrosine, along with detailed protocols based on established procedures for analogous compounds.

Method Selection

The choice of purification method depends on several factors, including the scale of the synthesis, the nature of the impurities, the required final purity, and whether the synthesis is stereospecific. A general decision-making workflow is presented below.

Caption: Decision workflow for selecting a purification strategy for 3-methyl-L-tyrosine.

Purification of Protected Intermediates

Syntheses of 3-methyl-L-tyrosine often proceed through intermediates where the amine and/or carboxylic acid functionalities are protected (e.g., with Boc, Fmoc, or as a methyl ester). These protected intermediates are typically less polar than the final free amino acid and are amenable to purification by standard chromatographic techniques.

Flash Column Chromatography

Flash column chromatography is a widely used method for the purification of protected amino acid derivatives on a laboratory scale.

Experimental Protocol: Flash Chromatography of N-Boc-3-methyl-L-tyrosine methyl ester

This protocol is adapted from methods used for similar protected amino acids.[1][2]

-

Column Preparation:

-

Select a glass column of appropriate size for the amount of crude material.

-

Prepare a slurry of silica gel 60 (230-400 mesh) in the chosen eluent system. A common starting eluent is a mixture of ethyl acetate and petroleum ether (or hexanes). The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.

-

Pour the slurry into the column and allow the silica gel to pack under positive pressure, ensuring a flat top surface.

-

-

Sample Loading:

-

Dissolve the crude N-Boc-3-methyl-L-tyrosine methyl ester in a minimal amount of the eluent or a stronger solvent like dichloromethane.

-